2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features an imidazole ring, a sulfanyl group, and a dimethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzyl and dimethylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the benzyl or dimethylphenyl moieties.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its imidazole ring is a common motif in biologically active compounds, making it a candidate for drug development.
Medicine: It may exhibit pharmacological activities such as antibacterial, antifungal, or anti-inflammatory effects.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring, in particular, is known to interact with metal ions and participate in hydrogen bonding, which could be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
What sets 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide apart is its unique combination of functional groups, which could confer distinct chemical and biological properties. The presence of both the sulfanyl group and the dimethylphenylacetamide moiety, along with the imidazole ring, provides a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C21H23N3OS |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H23N3OS/c1-14-8-7-11-18(15(14)2)23-20(25)13-26-21-22-16(3)19(24-21)12-17-9-5-4-6-10-17/h4-11H,12-13H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
VQYSKAVOOQZEAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(N2)C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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